3,5-Dimethyl-2,4-imidazolidinedione

Overview

Description

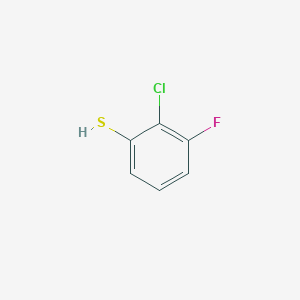

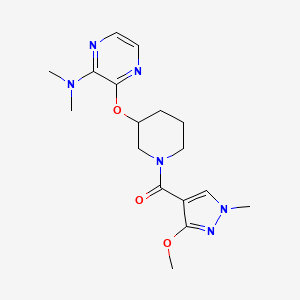

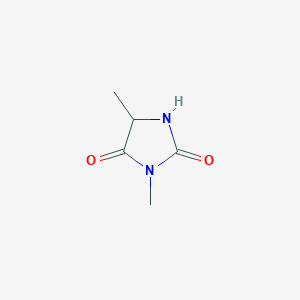

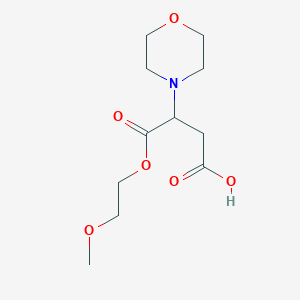

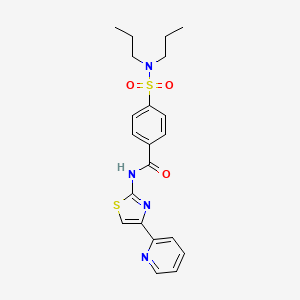

3,5-Dimethyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C5H8N2O2 . It is structurally related to imidazolidine and is a cyclic derivative of urea .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-2,4-imidazolidinedione consists of a five-membered ring with two nitrogen atoms, two carbon atoms, and an oxygen atom . The molecular weight is 128.13 .Physical And Chemical Properties Analysis

3,5-Dimethyl-2,4-imidazolidinedione is a solid at room temperature . Its InChI code is 1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) .Scientific Research Applications

Synthesis and Pharmaceutical Applications

3,5-Dimethyl-2,4-imidazolidinedione, a derivative of imidazolidinediones, has been utilized in various synthetic procedures. For example, it was synthesized through the base-catalyzed cyclization of propargylureas, demonstrating its versatility in obtaining compounds with tertiary groups substituted on ring-nitrogen number 3 (Chiu, Keifer, & Timberlake, 1979). This derivative was found to have a moderate level of activity in controlling petit mal epileptic seizures in mice, highlighting its potential pharmaceutical application.

Anti-androgenic Properties

RU 23908, a compound containing 3,5-Dimethyl-2,4-imidazolidinedione, exhibits potent peripheral and central anti-androgen activity. It inhibits androgen-induced prostate weight increase and alters androgen-dependent gonadotrophin feedback, causing an increase in LH and testosterone. This mechanism is comparable to that of steroid anti-androgens (Raynaud et al., 1979).

Synthesis of 4H-Imidazoles

Reactions involving 3,5-Dimethyl-2,4-imidazolidinedione have led to the synthesis of 4H-imidazoles, an important class of heterocyclic compounds. These reactions are significant in the field of medicinal chemistry for the creation of various biologically active molecules (Mukherjee-Müller et al., 1979).

Ring Transformation in Chemical Synthesis

The compound has been involved in ring transformation processes, converting imidazolidine-2,4-diones to 4H-imidazoles. This process exemplifies the flexibility of 3,5-Dimethyl-2,4-imidazolidinedione in synthetic chemistry (Schläpfer-Dähler et al., 1992).

Antidepressant Activity

A derivative of 3,5-Dimethyl-2,4-imidazolidinedione, specifically 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, has been synthesized and tested for its antidepressant activity. It demonstrated potential antidepressant effects in mice, indicating its relevance in the development of new antidepressant drugs (Wessels, Schwan, & Pong, 1980).

Formation of Imidazole Systems

3,5-Dimethyl-2,4-imidazolidinedione is also involved in the formation of imidazole systems in chemical reactions, contributing to the diversity of synthetic pathways for creating imidazole-based compounds (Eremeev et al., 1980).

Safety and Hazards

properties

IUPAC Name |

3,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJZFXWWQURWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2,4-imidazolidinedione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)